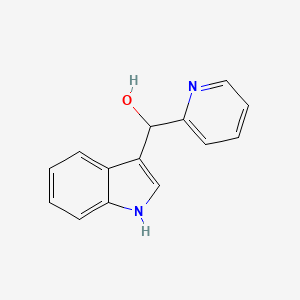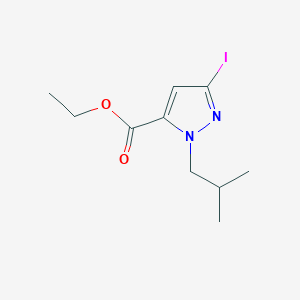![molecular formula C18H15N3O3S2 B2484763 N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 868973-97-1](/img/structure/B2484763.png)
N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C18H15N3O3S2 and its molecular weight is 385.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of thiadiazole derivatives, including compounds related to the specified chemical structure, involves the reaction of thioamides with various reagents to produce 1,2,4-thiadiazoles. These compounds are prepared in high yields through reactions involving DMSO and electrophilic reagents, showcasing their chemical versatility and the efficiency of their synthesis processes (Takikawa et al., 1985).
Biological Activities and Therapeutic Applications
Antibacterial Activity : Thiazole derivatives exhibit significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. Their synthesis and evaluation as antibacterial agents highlight the potential of these compounds in addressing antibiotic resistance and developing new antibacterial therapies (M. Palkar et al., 2017).
Anticancer Properties : The exploration of benzothiazole derivatives as anticancer agents has shown promising results, with several compounds demonstrating potent activity against various cancer cell lines. This underscores the potential of these derivatives in cancer research and therapy, offering new avenues for the development of anticancer drugs (Derya Osmaniye et al., 2018).
Antimicrobial and Antifungal Activities : Substituted thiazole carboxamides synthesized through efficient protocols have shown antimicrobial activities, particularly against Gram-positive and Gram-negative bacteria. This highlights their potential in developing new antimicrobial agents to combat infectious diseases (P. Mhaske et al., 2011).
Apoptosis Induction in Colorectal Tumor Cells : Thiazolides, a novel class of compounds including derivatives of thiadiazoles, have shown the ability to induce apoptosis in colorectal tumor cells. This suggests their potential utility in cancer treatment, particularly in targeting colon carcinoma cells through mechanisms involving the interaction with specific enzymes and activating cell death pathways (A. Brockmann et al., 2014).
Mechanism of Action
Target of Action
The compound, also known as N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide, has been evaluated for its cytotoxic activity against various cancer cell lines . The primary targets of this compound appear to be cervical (Hela), colorectal (Caco-2), and liver (Hep3B) cancer cell lines .
Mode of Action
The compound interacts with its targets by inducing cytotoxic activity. Specifically, it has been found to reduce Hep3B secretions of α-fetoprotein (α-FP) . This reduction in α-FP secretion is indicative of the compound’s anticancer activity.
Biochemical Pathways
The compound’s interaction with its targets affects the biochemical pathways involved in cell proliferation and survival. It has been observed to induce arrest in the G2-M phase of the cell cycle , which is a critical phase for cell division and DNA repair. This arrest can lead to cell death, thereby inhibiting the growth of cancer cells.
Result of Action
The compound’s action results in potent anticancer activity, particularly against the Hep3B liver cancer cell line . It induces cell cycle arrest and reduces α-FP secretion, leading to the inhibition of cancer cell growth .
Future Directions
Properties
IUPAC Name |
N-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S2/c1-11-4-2-3-5-13(11)9-25-18-21-20-17(26-18)19-16(22)12-6-7-14-15(8-12)24-10-23-14/h2-8H,9-10H2,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUSLTWXXAZMTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(S2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl 2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2484680.png)
![3-Fluoro-4-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)methyl]benzonitrile](/img/structure/B2484682.png)
![2-[1-[2-(Dimethylsulfamoylamino)ethyl]-4-methyl-5-oxo-1,2,4-triazol-3-yl]pyridine](/img/structure/B2484684.png)



![5-{[(4-chlorophenyl)methyl]sulfanyl}-4-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2484690.png)
![N-{4-[5-(2-furyl)-1-(2-thienylcarbonyl)-2-pyrazolin-3-yl]phenyl}acetamide](/img/structure/B2484691.png)
![6-chloro-N-{2-[ethyl(3-methylphenyl)amino]ethyl}-2-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2484692.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2484693.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)isoxazole-5-carboxamide](/img/structure/B2484696.png)

![1-(2-Methoxy-5-nitrophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B2484698.png)
